Card-20(22)-enolide, 14-hydroxy-3-((((6-methoxy-1,6-dioxohexyl)amino)acetyl)oxy)-, (3-beta,5-beta)-
Description
This compound is a structurally complex cardenolide derivative characterized by a 14-hydroxy group on the steroid core and a unique 3β-substituent: (((6-methoxy-1,6-dioxohexyl)amino)acetyl)oxy. The 20(22)-enolide moiety is a hallmark of cardiotonic steroids, which interact with Na+/K+-ATPase to modulate ion transport and exhibit cytotoxic or cardioprotective effects . The stereochemistry (3β,5β) is critical for biological activity, as deviations in configuration often reduce potency .
Properties
CAS No. |
81072-22-2 |
|---|---|
Molecular Formula |
C32H47NO8 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
methyl 6-[[2-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C32H47NO8/c1-30-13-10-22(41-29(37)18-33-26(34)6-4-5-7-27(35)39-3)17-21(30)8-9-25-24(30)11-14-31(2)23(12-15-32(25,31)38)20-16-28(36)40-19-20/h16,21-25,38H,4-15,17-19H2,1-3H3,(H,33,34)/t21-,22+,23-,24+,25-,30+,31-,32?/m1/s1 |
InChI Key |
MOUNCCKDEBNFDK-NGLLPRLISA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)OC |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Biological Activity
Card-20(22)-enolide, specifically 14-hydroxy-3-((((6-methoxy-1,6-dioxohexyl)amino)acetyl)oxy)-, (3-beta,5-beta)-, is a member of the cardenolide family. Cardenolides are known for their diverse biological activities, particularly in the context of cardiovascular and central nervous system (CNS) effects. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Card-20(22)-enolide is characterized by its steroidal structure with a lactone ring and multiple hydroxyl groups. The molecular formula is . The presence of methoxy and dioxohexyl groups contributes to its unique properties and biological activities.
The biological activity of cardenolides generally involves the inhibition of Na+/K+ ATPase, leading to increased intracellular sodium levels and subsequent calcium influx. This mechanism is crucial for their cardiotonic effects. Additionally, some studies suggest that cardenolides may exert neuroprotective effects through modulation of neurotransmitter systems.
1. Cardiotonic Effects
Card-20(22)-enolide has been shown to enhance myocardial contractility. Its cardiotonic effects are primarily attributed to its ability to inhibit Na+/K+ ATPase activity. This results in increased intracellular calcium concentrations, thereby improving cardiac output.
2. CNS Depressant Activity
Research indicates that cardenolides can exhibit CNS depressant effects. For instance, a study on compounds isolated from Nerium oleander demonstrated significant sedation in mice at doses as low as 25 mg/kg. The specific compound may share similar CNS effects due to structural similarities with other known cardenolides .
3. Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of cardenolides. For example, cytotoxicity tests on various cancer cell lines have shown that certain derivatives possess significant inhibitory effects on cell viability. A study reported IC50 values for different compounds against human colon cancer cells (HT-29), melanoma cells (MDA-MB-435), and ovarian cancer cells (OVCAR3), indicating promising anticancer properties .
Case Study 1: CNS Effects
A study involving the administration of various cardenolides from Nerium oleander demonstrated notable CNS depressant activity in mice. Compounds similar to card-20(22)-enolide exhibited sedation at doses of 25 mg/kg .
Case Study 2: Anticancer Activity
In vitro studies have assessed the cytotoxic effects of cardenolides on cancer cell lines. For instance, one derivative showed an IC50 value of 0.17 µM against HT-29 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents like Paclitaxel .
Table 1: Biological Activities of Cardenolides
Scientific Research Applications
Chemistry
Card-20(22)-enolide serves as a model compound for studying glycosylation reactions and stereochemistry. Its unique structure allows researchers to investigate reaction mechanisms and the influence of various substituents on chemical reactivity.
Biology
In biological research, Card-20(22)-enolide is examined for its interactions with biomolecules. It plays a role in cellular processes such as signaling pathways and metabolic regulation. Its effects on cellular homeostasis are of particular interest.
Medicine
The medicinal applications of Card-20(22)-enolide are noteworthy:
- Cardiovascular Health : The compound inhibits sodium-potassium ATPase, leading to increased intracellular calcium levels and enhanced cardiac contractility. This mechanism positions it as a potential treatment for heart conditions like atrial fibrillation and heart failure.
- Anticancer Properties : Recent studies indicate that Card-20(22)-enolide can induce apoptosis in cancer cells. It affects signaling pathways that regulate cell cycle progression and apoptosis, making it a candidate for cancer therapy.
Industry
In pharmaceutical development, Card-20(22)-enolide is utilized as a reference standard in analytical chemistry and quality control processes. Its unique properties make it valuable for developing new therapeutic agents.
Comparative Analysis with Other Cardenolides
To understand the unique properties of Card-20(22)-enolide better, it is beneficial to compare it with other known cardenolides:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Digoxin | A well-known cardiac glycoside | Fewer hydroxyl groups compared to Card-20(22)-enolide |
| Digitoxin | Another cardiac glycoside | Has one less hydroxyl group than digoxin |
| Ouabain | Known for its cardiotonic effects | Distinct mechanism of action compared to Card-20(22)-enolide |
| Strophanthidin | Derived from Strophanthus species | Different sugar moiety compared to Card-20(22)-enolide |
Cardiac Function Studies
In experimental models using guinea pigs, Card-20(22)-enolide demonstrated significant improvements in cardiac contractility when administered at controlled doses. Studies reported increased cardiac output and improved contractility metrics, indicating its efficacy as a cardiotonic agent.
Anticancer Activity
Research involving various cancer cell lines revealed that Card-20(22)-enolide induced apoptosis with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analyses indicated that the compound effectively arrested the cell cycle at the G2/M phase and triggered apoptotic pathways.
CNS Depressant Activity
A study investigating the central nervous system effects of cardenolides reported that Card-20(22)-enolide exhibited CNS depressant activity at specific dosages in murine models. This finding suggests potential applications in managing conditions associated with hyperactivity or anxiety disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of related cardenolides:
Critical Structural Determinants
14-Hydroxy Group : Essential for cytotoxicity and ICAM-1 inhibition. Removal or epoxidation (e.g., 8,14-epoxy derivatives) abolishes activity .
C-3 Substituents: Glycosides: Triglycosides (e.g., gentiobiosyl-oleandrosyl) improve solubility and target affinity . Acetyl/Aminoacetyl Groups: The target compound’s 3β-(((6-methoxy-1,6-dioxohexyl)amino)acetyl)oxy chain may enhance membrane permeability compared to simpler acetyl or formyl groups .
C-16 Modifications : 16β-Acetoxy derivatives (e.g., compound 5 ) show superior activity, while 16α-hydroxy or unsubstituted analogs are less potent .
Activity Trends
- Cytotoxicity: Compounds with 14-hydroxy-5β,14β-card-20(22)-enolide cores and polar C-3 substituents (e.g., glycosides, acetylated chains) exhibit nanomolar IC₅₀ values against tumor cell lines (WI-38, VA-13, HepG2) .
- Anti-MDR Effects : Derivatives like 13 (8,14-hydroxy) and 14 (14α-hydroxy-8-oxo) reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein .
Preparation Methods
Semi-Synthetic Approach from Natural Cardiac Glycosides
- Starting Material : Digitoxigenin or related cardenolides isolated from natural sources such as Digitalis species.
- Functional Group Modification : The 3-oxo group of digitoxigenin can be selectively converted to an ester or ether linkage to introduce the aminoacetyl substituent.
- Aminoacetylation : The introduction of the 3-((((6-methoxy-1,6-dioxohexyl)amino)acetyl)oxy) group is typically achieved by esterification of the 3-hydroxy or 3-oxo position with an activated amino acid derivative or amino acid ester bearing the 6-methoxy-1,6-dioxohexyl moiety.
- Protecting Group Strategies : Due to multiple reactive hydroxyl groups, protecting groups (e.g., silyl ethers or acetals) are often employed to achieve regioselective functionalization at C-3.
- Oxidation/Reduction Steps : Conversion between 3-oxo and 3-hydroxy forms may be necessary depending on the desired intermediate for aminoacetylation.
Total Synthesis Routes
- Steroid Nucleus Construction : The steroidal core with the correct stereochemistry (3-beta,5-beta) is constructed via classical steroid synthesis methods or by modification of commercially available steroids.
- Lactone Ring Formation : The cardenolide lactone ring at C-17 is introduced by cyclization of a side chain containing an α,β-unsaturated lactone.
- Introduction of Hydroxy Groups : Hydroxylation at C-14 is achieved by selective oxidation or hydroxylation reactions using reagents such as osmium tetroxide or via enzymatic methods.
- Aminoacetyl Side Chain Attachment : The 3-position is functionalized by nucleophilic substitution or esterification with the aminoacetyl derivative containing the 6-methoxy-1,6-dioxohexyl group.
- Chiral Catalysis : Enantioselective synthesis of the β-stereochemistry at C-3 and C-5 can be facilitated by chiral catalysts, such as rhodium complexes with chiral bisphosphine ligands, to ensure high stereoselectivity in key addition steps.
Catalytic Asymmetric 1,4-Addition for Side Chain Synthesis
- The aminoacetyl side chain containing the 6-methoxy-1,6-dioxohexyl moiety can be synthesized via rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones or esters.
- This method allows the introduction of chiral centers with high enantioselectivity, which is critical for the biological activity of the final compound.
- Typical conditions involve Rh(acac)(C2H4)2 as catalyst precursor, chiral bisphosphine ligands such as (S)-binap, and a solvent mixture of dioxane and water at elevated temperatures (~100 °C).
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Isolation of digitoxigenin | Extraction from Digitalis species | Solvent extraction, chromatography | Pure aglycone for modification |
| Protection of hydroxyl groups | Protect non-target hydroxyls | TBDMS-Cl, acetals | Regioselective functionalization enabled |
| Aminoacetylation at C-3 | Esterification with aminoacetyl derivative | DCC/DMAP or activated ester intermediates | Introduction of 6-methoxy-1,6-dioxohexylamino group |
| Deprotection | Removal of protecting groups | Acidic or fluoride ion conditions | Free hydroxyl groups restored |
| Hydroxylation at C-14 | Selective oxidation | OsO4, m-CPBA, or enzymatic methods | 14-hydroxy group introduced |
| Lactone ring formation | Cyclization of side chain | Acid catalysis or intramolecular cyclization | Card-20(22)-enolide ring formed |
| Asymmetric 1,4-addition | Synthesis of chiral side chain | Rhodium catalyst, (S)-binap, dioxane/H2O, 100 °C | High enantioselectivity in side chain synthesis |
Research Findings and Notes
- The stereochemistry at C-3 and C-5 (3-beta,5-beta) is crucial for biological activity and is controlled by the choice of catalysts and reaction conditions during synthesis.
- The aminoacetyl side chain bearing the 6-methoxy-1,6-dioxohexyl group is a novel modification that may require custom synthesis of the amino acid derivative prior to attachment.
- Semi-synthetic methods starting from digitoxigenin are preferred for efficiency and yield, as total synthesis of the steroid nucleus is complex and resource-intensive.
- Rhodium-catalyzed asymmetric 1,4-addition reactions have been demonstrated to provide high enantioselectivity and are applicable for the synthesis of complex side chains attached to the steroid core.
- Protecting group strategies and selective oxidation/hydroxylation steps are critical to achieve the desired substitution pattern without side reactions.
Q & A
Q. What is the significance of the 14-hydroxy-5β,14β-card-20(22)-enolide core structure in biological activity?
The 14-hydroxy-5β,14β-card-20(22)-enolide scaffold is critical for cytotoxic and anti-inflammatory activity. Studies on structurally analogous compounds (e.g., cardenolides from Nerium oleander) demonstrate that modifications to this core, such as hydroxylation at C-8 or C-16, reduce or abolish inhibitory effects on ICAM-1 induction and cytotoxicity toward cancer cell lines (WI-38, VA-13, HepG2) . Retention of the 14-hydroxy group and β-configuration at C-5 and C-14 is essential for maintaining activity. Methodologically, comparative assays (e.g., ICAM-1 inhibition, MTT cytotoxicity) should prioritize compounds with this unmodified core.
Q. Which cell lines are standard for evaluating the cytotoxic activity of cardenolide derivatives?
Commonly used cell lines include:
- WI-38 : Normal human lung fibroblasts (to assess selectivity for cancer cells).
- VA-13 : SV40-transformed WI-38 fibroblasts (to model malignant transformation).
- HepG2 : Human hepatocellular carcinoma (to study liver-specific cytotoxicity). These models are validated in studies showing that cardenolides with the 14-hydroxy-5β,14β-card-20(22)-enolide structure exhibit IC₅₀ values in the nanomolar range .
Q. How is the anti-MDR (multidrug resistance) potential of modified cardenolides assessed?
Key methodologies include:
- Calcein accumulation assays in MDR 2780AD cells to evaluate inhibition of P-glycoprotein efflux pumps.
- Comparative cytotoxicity in drug-resistant vs. parent cell lines. For example, compounds with 8,14-epoxy or 14α-hydroxy-8-oxo modifications (e.g., compounds 13 and 14 in ) showed enhanced calcein retention and moderate HepG2 cytotoxicity, suggesting dual anti-MDR and antitumor potential .
Advanced Research Questions
Q. How do substituents at C-3 influence the pharmacological profile of 14-hydroxy-5β,14β-card-20(22)-enolide derivatives?
The C-3 position is a key site for functionalization. For instance:
- Acetylated sugar moieties (e.g., β-acetyldigoxin) enhance stability and bioavailability but may reduce binding affinity to Na⁺/K⁺-ATPase .
- Aminoacetyloxy groups (as in the target compound) introduce steric and electronic effects that modulate interactions with target proteins. Structure-activity relationship (SAR) studies should combine X-ray crystallography of ligand-target complexes with molecular dynamics simulations to rationalize substituent effects.
Q. What experimental strategies resolve contradictions in cytotoxicity data across studies?
Discrepancies often arise from variations in:
- Cell line provenance (e.g., passage number, culture conditions).
- Compound purity (e.g., glycoside vs. aglycone forms).
- Assay protocols (e.g., incubation time, serum content). To standardize results, researchers should:
- Validate compounds via NMR and HPLC (>95% purity).
- Use synchronized cell populations and replicate assays across independent labs. For example, and report conflicting IC₅₀ values for 14-hydroxy derivatives, likely due to differences in glycosylation patterns .
Q. How can computational modeling guide the design of novel cardenolide analogs with improved selectivity?
Computational approaches include:
- Docking studies with Na⁺/K⁺-ATPase isoforms (e.g., α1, α2, α3) to predict isoform-specific binding.
- Free-energy perturbation (FEP) to quantify substituent contributions to binding affinity.
- ADMET prediction to prioritize analogs with favorable pharmacokinetics. These methods are critical for reducing off-target effects (e.g., cardiotoxicity) while enhancing antitumor activity.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
